molecular formula C7H8N2O2 B156030 (2-Imino-2H-pyridin-1-yl)-acetic acid CAS No. 126202-06-0

(2-Imino-2H-pyridin-1-yl)-acetic acid

Cat. No. B156030
CAS RN: 126202-06-0
M. Wt: 152.15 g/mol
InChI Key: YYIQIZYEPWPVKD-UHFFFAOYSA-N
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Description

(2-Imino-2H-pyridin-1-yl)-acetic acid, commonly known as Iminopyridinic acid (IPA), is an organic compound with a unique structure. It is a derivative of pyridine, with an amide group attached to the nitrogen atom. IPA is a versatile compound and has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chelating agent in biochemistry. IPA also has a variety of biochemical and physiological effects, and is used in laboratory experiments to study these effects.

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-(2-Iminopyridin-1(2H)-yl)acetic acid can be utilized in the synthesis of piperidine derivatives, which are crucial in drug design and pharmaceutical applications. Piperidine structures are present in various classes of pharmaceuticals and play a significant role in the development of biologically active compounds .

Pyridine Derivative Synthesis

This compound serves as a key intermediate in the synthesis of pyridine derivatives. Pyridine structures are foundational in creating compounds with potential antimalarial, antimicrobial, and fungicidal properties. The synthesis process often involves catalysis and activation by lithium fluoride or magnesium chloride .

Pharmaceutical Applications

In pharmaceutical research, 2-(2-Iminopyridin-1(2H)-yl)acetic acid is involved in the development of novel drugs. It’s particularly used in multicomponent reactions to create 2-aminopyridines, which are known for their wide range of biological activities and pharmacological properties .

Industrial Applications

The compound finds its use in industrial chemistry for the synthesis of complex organic molecules. It’s involved in reactions that form the basis for creating materials used in various industrial applications, including the development of new catalysts and synthetic methods .

Material Science

In material science, this compound contributes to the development of new materials with specific electronic or mechanical properties. It’s used in the synthesis of advanced polymers and materials that require precise molecular architecture .

Environmental Science

2-(2-Iminopyridin-1(2H)-yl)acetic acid is used in environmental science to study the formation and inhibition of mutagenic compounds. It helps in understanding the mechanisms of mutagenesis and the development of inhibitors that can prevent the formation of harmful compounds in food and the environment .

properties

IUPAC Name

2-(2-iminopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQIZYEPWPVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451177
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imino-2H-pyridin-1-yl)-acetic acid

CAS RN

126202-06-0
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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